Sl0101 - 77307-50-7

Sl0101

Catalog Number: EVT-283451
CAS Number: 77307-50-7
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SL0101, chemically known as kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside), is a natural product isolated from the tropical plant Forsteronia refracta. [] It is classified as a flavonoid glycoside, a group of compounds characterized by a flavonoid unit linked to a sugar molecule. SL0101 has gained significant attention in scientific research due to its remarkable specificity as an inhibitor of the p90 ribosomal S6 kinase (RSK) family of enzymes. [] RSKs are serine/threonine kinases that play pivotal roles in cell signaling pathways, particularly those downstream of the mitogen-activated protein kinase (MAPK) pathway. [] The discovery of SL0101 provided a valuable tool for investigating the biological functions of RSK and its potential as a therapeutic target in various diseases, especially cancer.

Future Directions

Despite its selectivity for RSK, SL0101 suffers from poor biological stability due to the labile acetyl groups. [] Future research should focus on developing analogues with improved stability while maintaining or enhancing the potency and selectivity for RSK. This could involve exploring various rhamnose modifications, such as replacing the acetyl groups with more stable carbamates or ethers, or introducing alkyl substituents at specific positions of the rhamnose ring. [, , ]

b. Elucidating Isoform-Specific Effects of RSK

While SL0101 preferentially inhibits RSK1/2, it shows limited selectivity against other RSK isoforms, particularly RSK3 and RSK4, which have been implicated as tumor suppressors. [, , ] Future studies should aim to develop isoform-specific RSK inhibitors to dissect the unique roles of each isoform in various cellular processes and disease states.

The promising preclinical data using SL0101 in various cancer models have provided a strong rationale for exploring RSK as a therapeutic target. [, , , , ] Future research should focus on developing RSK inhibitors with favorable pharmacokinetic properties suitable for clinical evaluation. This would involve optimizing the structure of SL0101 analogues to improve their bioavailability, metabolic stability, and drug-like properties.

Beyond cancer, RSK has been implicated in a wide range of diseases, including cardiovascular diseases, neurological disorders, and inflammatory conditions. [, , , , , ] Future studies should investigate the therapeutic potential of RSK inhibitors in these diseases using SL0101 as a starting point to develop more potent and specific compounds.

TriOH-SL0101 (Kaempferol 3-O-α-L-rhamnopyranoside)

Compound Description: TriOH-SL0101 is a flavonoid glycoside and an analog of SL0101 lacking the 3″ and 4″ acetyl groups on the rhamnose moiety. []

Relevance: This compound is 12-fold less potent than SL0101 for RSK inhibition in vitro and does not inhibit cancer cell line growth, likely due to poor membrane permeability. This highlights the importance of the 3″ and 4″ acetyl groups for SL0101's potency and specificity for RSK. []

Compound Description: This analog replaces the 3″ and 4″ acetates of SL0101 with ethyl ethers. []

Relevance: While this analog inhibits RSK with potency similar to SL0101, it lacks the specificity for RSK, inhibiting both cancerous and normal breast cell lines. This finding further emphasizes the critical role of the acetate groups in modulating the specificity of SL0101 for RSK. []

Quercitrin (Quercetin 3-O-α-L-rhamnopyranoside)

Compound Description: Quercitrin is a naturally occurring flavonol glycoside structurally similar to SL0101, with quercetin as the aglycone instead of kaempferol. []

Compound Description: This SL0101 analogue incorporates a 5″-n-propyl group on the rhamnose moiety. []

Relevance: This modification resulted in a >40-fold improved affinity for RSK in vitro compared to SL0101. Although it showed preferential inhibition of the MCF-7 breast cancer line over the normal MCF-10A line, the efficacy improvement was only two-fold, possibly due to limited membrane permeability. Nevertheless, this analog highlights the potential of structure-based design for improving the affinity of SL0101 derivatives. []

5″-n-propyl-4″-n-propylcarbamate Analogue

Compound Description: This third-generation SL0101 analogue features a 5″-n-propyl group and a 4″-n-propylcarbamate substitution on the rhamnose moiety. []

Relevance: This analogue displayed improved RSK inhibitory activity compared to SL0101, demonstrating the potential of modifying both the 4″ and 5″ positions for enhancing potency. []

Compound Description: This series of SL0101 analogues incorporate various C6″-alkyl substituents on the L-rhamnose moiety while retaining the other structural features of SL0101. []

Compound Description: These analogues were designed to improve the in vivo half-life of SL0101 by incorporating a C4″-amide group and various C6″-alkyl substitutions on the rhamnose moiety. []

Relevance: Surprisingly, replacing the C4″-acetate with a C4″-amide abolished the specificity of the analogues for RSK in cell-based assays. This emphasizes the crucial role of the C4″ acetate group for maintaining the specific inhibitory activity of SL0101. []

Cyclitol Analogues of SL0101

Compound Description: This series comprises eight cyclitol analogues designed to resist acid-catalyzed anomeric bond hydrolysis, addressing the short in vivo half-life of SL0101. The analogues were synthesized with various substitutions on the cyclitol ring. []

Compound Description: Five cyclitol analogues of SL0101 were synthesized, each bearing a different substituent at the C-4' position of the flavonoid ring (OH, Cl, F, H, OMe). []

Relevance: Evaluation of these analogues highlighted the critical importance of the B-ring C-4' hydroxy group for RSK1/2 inhibition, as modifications at this position significantly impacted the inhibitory activity. []

Compound Description: These analogues combine the 5a-carbasugar scaffold with the potent C6″-n-propyl substitution from previous studies. []

Relevance: These analogues demonstrated 3- to 6-fold improved activity compared to the parent compound SL0101, highlighting the potential of the 5a-carbasugar scaffold for enhancing the inhibitory potency against RSK1/2. []

Source and Classification

SL 0101-1 is classified as a small molecule inhibitor. It is derived from natural products, specifically synthesized from kaempferol through a series of chemical transformations. This compound is categorized under kinase inhibitors, particularly targeting the ribosomal S6 kinase family. Its selective inhibition profile makes it a valuable tool in pharmacological studies aimed at understanding kinase signaling pathways and their implications in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of SL 0101-1 involves several key steps:

  1. Starting Material: The process begins with kaempferol, a flavonoid compound.
  2. Acetylation: The first step typically involves the acetylation of kaempferol to enhance its reactivity.
  3. Glycosylation: Following acetylation, glycosylation occurs using rhamnose derivatives. This step is crucial as it modifies the compound's solubility and biological activity.
  4. Reaction Conditions: The synthesis often requires specific solvents such as dimethyl sulfoxide (DMSO) and methanol, along with catalysts to facilitate the reactions.
Molecular Structure Analysis

Structure and Data

SL 0101-1 exhibits a complex molecular structure characterized by its interaction with ATP-binding sites on ribosomal S6 kinases. The compound's structure allows it to fit into the ATP-binding pocket, effectively blocking the kinase activity. The detailed structural analysis reveals:

  • Molecular Formula: C₁₄H₁₃₀N₄O₇S
  • Molecular Weight: Approximately 358.48 g/mol
  • 3D Structure: Computational modeling studies have provided insights into the spatial configuration of SL 0101-1, highlighting key interactions with the target enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

SL 0101-1 undergoes various chemical reactions that are essential for its characterization and application:

  • Oxidation: Under specific conditions, SL 0101-1 can be oxidized to form derivatives that may have altered biological activities.
  • Reduction: Although less common, reduction reactions can convert SL 0101-1 into less active forms.
  • Substitution Reactions: The compound can participate in substitution reactions, particularly when exposed to nucleophiles such as amines or when treated with oxidizing agents like hydrogen peroxide .

These reactions contribute to the understanding of SL 0101-1's stability and reactivity in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of SL 0101-1 primarily involves its role as an ATP-competitive inhibitor of ribosomal S6 kinases:

  1. Target Interaction: SL 0101-1 binds selectively to RSK proteins, particularly RSK2, competing with ATP for binding sites.
  2. Biochemical Pathway Impact: By inhibiting RSK activity, SL 0101-1 disrupts downstream signaling in the MAPK/ERK pathway.
  3. Cellular Effects: Experimental data demonstrate that SL 0101-1 effectively inhibits the proliferation of human breast cancer cells (e.g., MCF-7) by inducing a G1 phase cell cycle arrest .

This mechanism highlights the potential therapeutic applications of SL 0101-1 in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SL 0101-1 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents like DMSO and methanol but has limited solubility in water.
  • Stability: Exhibits good stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are crucial for its application in laboratory settings and therapeutic formulations .

Applications

Scientific Uses

SL 0101-1 has diverse applications in scientific research:

  • Cancer Research: Its ability to inhibit RSK makes it a valuable tool for studying cancer cell signaling pathways.
  • Drug Development: As a selective inhibitor, SL 0101-1 serves as a lead compound for developing new anticancer therapies targeting the MAPK/ERK pathway.
  • Biochemical Studies: Researchers utilize SL 0101-1 to investigate kinase-related cellular processes and their implications in various diseases.

Properties

CAS Number

77307-50-7

Product Name

SL 0101-1

IUPAC Name

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3

InChI Key

SXOZSDJHGMAEGZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

kaempferol-alpha-L-diacetylrhamnoside
SL0101

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.